molecular formula C17H11Cl2N5 B1384858 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-85-8

6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1384858
CAS RN: 1040662-85-8
M. Wt: 356.2 g/mol
InChI Key: SGTRKOSAJYBIQV-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, more commonly known as 6-CPCPP, is a small molecule compound that has been the subject of numerous scientific studies. It has a wide range of applications in the fields of organic chemistry and biochemistry, including the synthesis of new compounds, the investigation of biochemical pathways, and the study of physiological effects. In

Scientific Research Applications

Antitubercular Agents

The pyrazolo[3,4-d]pyrimidine scaffold is explored for its potential as antitubercular agents. Researchers have synthesized a library of derivatives and assessed their activity against Mycobacterium tuberculosis. Some compounds have shown promising minimum inhibitory concentration (MIC) values, indicating potential use in treating tuberculosis .

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidines have been reported to exhibit antibacterial activity against various bacterial strains. A set of these compounds, with different substituents, has been tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing potential as antibacterial agents .

Anticancer Screening

The structural framework of pyrazolo[3,4-d]pyrimidines allows for the development of compounds with anticancer properties. In vitro screening of synthesized compounds has been conducted to evaluate their efficacy against cancer cell lines, providing a basis for further anticancer drug development .

Lead Optimization for Drug Development

Due to their drug-like properties, such as a molecular weight less than 400 and a ClogP value less than 4, pyrazolo[3,4-d]pyrimidine derivatives are considered good candidates for lead optimization in drug development. This process involves modifying the compound to improve its pharmacological profile .

properties

IUPAC Name

6-chloro-N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5/c18-11-5-4-6-12(9-11)21-15-14-10-20-24(13-7-2-1-3-8-13)16(14)23-17(19)22-15/h1-10H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTRKOSAJYBIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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